1-(Methanesulfonylmethyl)-4-nitrobenzene

Description

The exact mass of the compound 1-(Methanesulfonylmethyl)-4-nitrobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Methanesulfonylmethyl)-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Methanesulfonylmethyl)-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(methylsulfonylmethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-14(12,13)6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQWZUJNHLGBQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40976573 | |

| Record name | 1-[(Methanesulfonyl)methyl]-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61081-34-3 | |

| Record name | 61081-34-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[(Methanesulfonyl)methyl]-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Data for 1-(Methanesulfonylmethyl)-4-nitrobenzene: A Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(Methanesulfonylmethyl)-4-nitrobenzene (CAS 61081-34-3). Aimed at researchers, scientists, and professionals in drug development, this document details the experimental and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes detailed experimental protocols, in-depth data interpretation, and the foundational scientific principles behind the analysis. The objective is to offer a self-validating system of protocols and data interpretation, grounded in authoritative references, to facilitate the accurate identification and characterization of this compound.

Introduction

1-(Methanesulfonylmethyl)-4-nitrobenzene, also known as Methyl (4-nitrobenzyl) sulfone, is a niche organic compound with potential applications in medicinal chemistry and materials science. Its molecular structure, featuring a nitroaromatic ring linked to a methylsulfonyl group via a methylene bridge, imparts specific electronic and steric properties that are of interest in the design of novel bioactive molecules.

Accurate structural elucidation and purity assessment are paramount in any chemical research and development workflow. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide provides a detailed analysis of the spectroscopic signature of 1-(Methanesulfonylmethyl)-4-nitrobenzene, offering both a practical reference for laboratory work and a deeper understanding of the correlation between molecular structure and spectral output.

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

| Property | Value | Source |

| Chemical Name | 1-(Methanesulfonylmethyl)-4-nitrobenzene | PubChem |

| Synonym | Methyl (4-nitrobenzyl) sulfone | PubChem |

| CAS Number | 61081-34-3 | PubChem |

| Molecular Formula | C₈H₉NO₄S | PubChem |

| Molecular Weight | 215.23 g/mol | PubChem |

| InChIKey | XJQWZUJNHLGBQG-UHFFFAOYSA-N | PubChem |

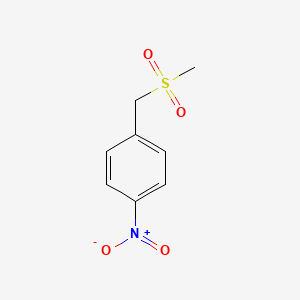

Below is a diagram illustrating the molecular structure and the numbering of the carbon and hydrogen atoms, which will be referenced in the NMR analysis.

Caption: Molecular structure of 1-(Methanesulfonylmethyl)-4-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR

The following is a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a solid organic compound.

Caption: Standard workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

-

Solvent Selection: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and its residual proton signal (at ~2.50 ppm) and carbon signal (at ~39.52 ppm) provide convenient internal references for chemical shift calibration.

-

Shimming: The process of shimming adjusts the magnetic field homogeneity across the sample volume. This is critical for obtaining sharp, well-resolved NMR signals, which is essential for accurate coupling constant measurements and resolving complex multiplets.[1]

-

Number of Scans: The number of scans is increased for ¹³C NMR due to the low natural abundance (~1.1%) of the ¹³C isotope and its smaller gyromagnetic ratio, which results in a much lower intrinsic sensitivity compared to ¹H.

¹H NMR Data

The experimental ¹H NMR data for 1-(Methanesulfonylmethyl)-4-nitrobenzene is summarized below.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.27 | Doublet (d) | 8.6 | 2H | H-3, H-5 |

| 7.69 | Doublet (d) | 8.6 | 2H | H-2, H-6 |

| 4.71 | Singlet (s) | - | 2H | H-7 (-CH₂-) |

| 2.96 | Singlet (s) | - | 3H | H-8 (-CH₃) |

Data obtained from a 300 MHz spectrum in DMSO-d₆.

Interpretation of ¹H NMR Spectrum:

-

The two doublets at 8.27 ppm and 7.69 ppm are characteristic of a para-disubstituted benzene ring. The protons H-3 and H-5, which are ortho to the strongly electron-withdrawing nitro group, are deshielded and thus appear at a lower field (8.27 ppm). The protons H-2 and H-6, ortho to the electron-withdrawing methanesulfonylmethyl group, appear at a slightly higher field (7.69 ppm).

-

The splitting pattern of these aromatic protons into two distinct doublets is a classic AA'BB' system, often simplified to an AX system at higher field strengths, where each doublet integrates to 2H. The coupling constant of 8.6 Hz is typical for ortho-coupling in a benzene ring.

-

The singlet at 4.71 ppm integrating to 2H is assigned to the methylene protons (H-7). The downfield shift is due to the deshielding effect of the adjacent electron-withdrawing sulfonyl group.

-

The singlet at 2.96 ppm integrating to 3H corresponds to the methyl protons (H-8) of the methanesulfonyl group.

¹³C NMR Data (Predicted)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | C-4 (ipso to -NO₂) |

| ~142.0 | C-1 (ipso to -CH₂SO₂CH₃) |

| ~130.0 | C-2, C-6 |

| ~124.0 | C-3, C-5 |

| ~60.0 | C-7 (-CH₂-) |

| ~41.0 | C-8 (-CH₃) |

Interpretation of Predicted ¹³C NMR Spectrum:

-

Aromatic carbons typically resonate in the 120-150 ppm range.[2]

-

The two quaternary carbons (C-1 and C-4) are the most downfield. C-4, attached to the highly deshielding nitro group, is predicted to be the furthest downfield.

-

Due to the symmetry of the para-substituted ring, two signals are expected for the four protonated aromatic carbons. The signal at ~130.0 ppm is assigned to C-2 and C-6, while the signal at ~124.0 ppm is assigned to C-3 and C-5.

-

The methylene carbon (C-7) is predicted around 60.0 ppm, shifted downfield by the adjacent sulfonyl group.

-

The methyl carbon (C-8) is expected to be the most upfield signal, at approximately 41.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-FTIR is a common technique for obtaining IR spectra of solid samples with minimal preparation.

Caption: Standard workflow for ATR-IR data acquisition.

Causality in Experimental Choices:

-

Background Spectrum: A background spectrum is collected to measure the absorbance of the atmosphere (CO₂, H₂O) and the instrument itself. This is then subtracted from the sample spectrum to provide a clean spectrum of only the sample.

-

ATR Technique: ATR is chosen for its simplicity and speed. It requires no sample preparation like creating KBr pellets and is non-destructive. The IR beam only penetrates a few microns into the sample, making it ideal for strongly absorbing solid samples.[3][4]

Expected IR Absorption Bands

While an experimental spectrum for 1-(Methanesulfonylmethyl)-4-nitrobenzene is not available, its key absorption bands can be reliably predicted based on the characteristic frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (-CH₂-, -CH₃) |

| ~1600, ~1475 | Medium | Aromatic C=C stretch |

| ~1520 | Strong | Asymmetric NO₂ stretch |

| ~1345 | Strong | Symmetric NO₂ stretch |

| ~1310 | Strong | Asymmetric SO₂ stretch |

| ~1150 | Strong | Symmetric SO₂ stretch |

| ~850 | Strong | C-H out-of-plane bend (p-disubstituted) |

Interpretation of IR Spectrum:

-

The most prominent and diagnostic peaks in the IR spectrum are expected to be from the nitro (NO₂) and sulfonyl (SO₂) groups.

-

Nitro Group: Aromatic nitro compounds typically show two strong absorption bands. The asymmetric stretch is expected around 1550-1475 cm⁻¹ and the symmetric stretch between 1360-1290 cm⁻¹.[5][6] For 1-(Methanesulfonylmethyl)-4-nitrobenzene, these are predicted to be around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.

-

Sulfonyl Group: Sulfones exhibit two strong characteristic stretching vibrations for the S=O bonds. The asymmetric stretch typically appears in the 1350-1300 cm⁻¹ region, and the symmetric stretch in the 1160-1120 cm⁻¹ region.[7] For this molecule, they are predicted around 1310 cm⁻¹ and 1150 cm⁻¹. Note that the asymmetric SO₂ stretch may overlap with the symmetric NO₂ stretch.

-

Aromatic and Aliphatic C-H: The spectrum will also feature C-H stretching vibrations above 3000 cm⁻¹ for the aromatic protons and just below 3000 cm⁻¹ for the methyl and methylene groups.

-

Substitution Pattern: A strong band around 850 cm⁻¹ would be indicative of the C-H out-of-plane bending for a 1,4- (or para-) disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structural features.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar, and often thermally labile, compounds.

Caption: Standard workflow for ESI-Mass Spectrometry.

Causality in Experimental Choices:

-

ESI Technique: Electrospray ionization is a "soft" ionization method that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation. This makes it ideal for determining the molecular weight of the analyte.

-

Solvent and Additives: A polar, volatile solvent like methanol is used to facilitate the formation of charged droplets. A small amount of acid (like formic acid) is added to promote protonation of the analyte, enhancing the signal in positive ion mode.

Mass Spectrometry Data

The experimental ESI-MS data shows a prominent peak corresponding to the protonated molecule.

| m/z | Ion |

| 216 | [M+H]⁺ |

Interpretation of Mass Spectrum:

-

The molecular weight of 1-(Methanesulfonylmethyl)-4-nitrobenzene is 215.23 g/mol . The observed peak at m/z 216 in positive ion mode ESI-MS corresponds to the protonated molecule ([C₈H₉NO₄S + H]⁺), confirming the molecular weight of the compound.

-

Fragmentation Pattern (Predicted): While the soft ESI technique minimizes fragmentation, under higher energy conditions (e.g., in-source fragmentation or MS/MS), characteristic fragmentation patterns would be expected. A likely fragmentation pathway involves the cleavage of the benzylic C-S bond, which is a common fragmentation route for sulfones. This would lead to the formation of a 4-nitrobenzyl cation at m/z 136. Another potential fragmentation is the loss of the methyl radical (•CH₃) from the molecular ion, followed by rearrangement.

Conclusion

The spectroscopic data presented in this guide provide a robust and detailed fingerprint for the identification and characterization of 1-(Methanesulfonylmethyl)-4-nitrobenzene. The experimental ¹H NMR and mass spectrometry data, in conjunction with the predicted ¹³C NMR and IR spectra, are in full agreement with the proposed molecular structure. The detailed protocols and interpretations serve as a valuable resource for researchers, ensuring scientific integrity and reproducibility in the analysis of this compound. This guide underscores the synergistic power of multiple spectroscopic techniques in modern chemical analysis.

References

-

PubChem. Compound Summary for CID 287370, 1-(Methanesulfonylmethyl)-4-nitrobenzene. National Center for Biotechnology Information. [Link]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.[Link]

-

Burns, D.C., & Reynolds, W.F. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. [Link]

-

Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds, 7th Edition. John Wiley & Sons. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Nitro Groups.[Link]

-

Pitt, J.J. (2009). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 28(4), 671-696. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds.[Link]

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy, 5th Edition. Cengage Learning. [Link]

- WO2007064752A2.Treatment of ocular neovascular disorders such as macular degeneration, angiod streaks, uveitis and macular edema.

- PerkinElmer.Infrared Spectroscopy. [https://www.perkinelmer.com/uk/knowledgebase/list/infrared-spectroscopy.

-

Bruker. Guide to FT-IR Spectroscopy.[Link]

-

ResearchGate. Infrared Spectra of Sulfones and Related Compounds.[Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.[Link]

Sources

- 1. 1-Methylsulfonyl-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SpectraBase [spectrabase.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 4-Nitrotoluene(99-99-0) IR Spectrum [m.chemicalbook.com]

- 5. Dimethyl sulfone(67-71-0) IR Spectrum [chemicalbook.com]

- 6. Spectral Databases [internetchemistry.com]

- 7. m.youtube.com [m.youtube.com]

Methodological & Application

Synthesis of 1-(Methanesulfonylmethyl)-4-nitrobenzene: A Detailed Experimental Protocol for Researchers

This comprehensive guide provides a detailed experimental protocol for the synthesis of 1-(Methanesulfonylmethyl)-4-nitrobenzene, a valuable chemical intermediate in various research and development applications. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry. Beyond a simple recitation of steps, this protocol delves into the underlying chemical principles, safety considerations, and analytical validation necessary for successful and reproducible synthesis.

Introduction and Scientific Context

1-(Methanesulfonylmethyl)-4-nitrobenzene, also known as methyl (4-nitrobenzyl) sulfone, is a key building block in the synthesis of more complex molecules. The presence of the nitro group, a strong electron-withdrawing functionality, and the sulfone moiety makes this compound a versatile precursor for a variety of chemical transformations. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or diazotization reactions. The sulfone group can participate in a range of reactions, including Ramberg-Bäcklund type rearrangements or as a leaving group in substitution reactions.

The synthesis described herein proceeds via a classic nucleophilic substitution reaction, a cornerstone of organic chemistry. Specifically, it involves the SN2 displacement of a halide from 4-nitrobenzyl chloride by the sulfur-based nucleophile, sodium methanesulfinate.

Chemical Principles and Reaction Mechanism

The core of this synthesis is a nucleophilic substitution reaction. In this class of reactions, an electron-rich species (the nucleophile) attacks an electron-deficient carbon atom, leading to the displacement of a leaving group.

The Nucleophile: Sodium methanesulfinate (CH₃SO₂Na) provides the methanesulfinate anion (CH₃SO₂⁻) as the active nucleophile. The sulfur atom, with its lone pair of electrons, is the nucleophilic center.

The Electrophile: 4-Nitrobenzyl chloride serves as the electrophile. The carbon atom of the chloromethyl group is rendered electrophilic by the electronegative chlorine atom. Furthermore, the strongly electron-withdrawing nitro group (-NO₂) at the para position of the benzene ring enhances the electrophilicity of the benzylic carbon through resonance and inductive effects. This activation is crucial for the efficient progress of the reaction.

The Leaving Group: The chloride ion (Cl⁻) is a good leaving group, as it is a weak base and can stabilize the negative charge it acquires upon displacement.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This concerted mechanism results in an inversion of stereochemistry at the carbon center, although in this specific case, the benzylic carbon is not a stereocenter.

Detailed Experimental Protocol

This protocol is based on established principles of nucleophilic substitution reactions and provides a robust method for the synthesis of 1-(Methanesulfonylmethyl)-4-nitrobenzene.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Purity/Grade | Supplier |

| 4-Nitrobenzyl chloride | C₇H₆ClNO₂ | 171.58 | 100-14-1 | ≥98% | e.g., Sigma-Aldrich |

| Sodium methanesulfinate | CH₃SO₂Na | 102.09 | 20335-11-5 | ≥98% | e.g., TCI Chemicals |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, ≥99.8% | e.g., Acros Organics |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | - | Laboratory Supply |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | e.g., Fisher Scientific |

| Hexanes | C₆H₁₄ (mixture) | ~86.18 | 110-54-3 (n-hexane) | ACS Grade | e.g., Fisher Scientific |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Granular | e.g., VWR |

Equipment

-

Round-bottom flask (100 mL) equipped with a magnetic stir bar

-

Reflux condenser

-

Heating mantle with a stirrer

-

Thermometer or temperature probe

-

Separatory funnel (250 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

Safety Precautions

! HAZARD WARNING !

-

4-Nitrobenzyl chloride is a corrosive and lachrymatory substance. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).

-

Dimethylformamide (DMF) is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin. It is also a suspected teratogen. Use in a fume hood and wear appropriate PPE.

-

Sodium methanesulfinate is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Always consult the Safety Data Sheet (SDS) for each chemical before starting the experiment.

Step-by-Step Procedure

Application Notes: A Step-by-Step Guide to the Utilization of 1-(Methanesulfonylmethyl)-4-nitrobenzene in Olefination Reactions

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the application of 1-(Methanesulfonylmethyl)-4-nitrobenzene as a key reagent in modern organic synthesis. We delve into the chemical principles governing its reactivity, focusing on its role in the Julia-Kocienski olefination for the stereoselective synthesis of alkenes. This document offers a robust, step-by-step experimental protocol, an exploration of the underlying reaction mechanism, and critical safety and handling information to ensure successful and safe implementation in the laboratory.

Introduction: The Reagent's Profile

1-(Methanesulfonylmethyl)-4-nitrobenzene is a crystalline solid that serves as a powerful synthetic intermediate. Its utility stems from the unique electronic properties conferred by its two key functional groups. The potent electron-withdrawing nature of the para-nitro group, combined with the sulfonyl group, significantly increases the acidity of the adjacent methylene (-CH₂-) protons. This dual activation facilitates the easy formation of a stabilized carbanion upon treatment with a suitable base. This nucleophilic carbanion is the key reactive species that enables the formation of new carbon-carbon bonds.

The primary application for this reagent is as a sulfonyl precursor in the Julia-Kocienski olefination , a powerful modification of the classical Julia olefination that allows for the synthesis of alkenes from aldehydes in a single pot with generally high stereoselectivity for the (E)-isomer.[1][2]

Table 1: Physicochemical Properties of 1-(Methanesulfonylmethyl)-4-nitrobenzene

| Property | Value | Reference |

| IUPAC Name | 1-(methylsulfonylmethyl)-4-nitrobenzene | |

| CAS Number | 61081-34-3 | |

| Molecular Formula | C₈H₉NO₄S | |

| Molecular Weight | 215.23 g/mol | |

| Appearance | Solid | - |

| Melting Point | Not widely reported; similar sulfones are high-melting solids | - |

The Core Application: Julia-Kocienski Olefination

The Julia-Kocienski olefination is a cornerstone reaction in organic synthesis for the connective formation of alkenes.[3][4] It involves the reaction of a metalated sulfone with a carbonyl compound, typically an aldehyde. Unlike its predecessor, the Julia-Lythgoe olefination, this modified version utilizes a heteroaromatic or electron-deficient aryl sulfone, which facilitates a spontaneous elimination sequence, obviating the need for a separate reduction step with toxic reagents like sodium amalgam.[5][6]

Our reagent, 1-(Methanesulfonylmethyl)-4-nitrobenzene, is well-suited for this transformation. The 4-nitrophenyl group acts as the necessary electron-deficient activating group required for the key mechanistic steps to proceed efficiently.[4]

Causality of the Reaction Mechanism

The success of the one-pot Julia-Kocienski olefination is predicated on a sequence of well-orchestrated intramolecular events. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

-

Deprotonation: A strong base abstracts a proton from the methylene carbon, creating a resonance-stabilized carbanion.

-

Nucleophilic Addition: The sulfonyl carbanion attacks the electrophilic carbonyl carbon of the aldehyde, forming a β-alkoxy sulfone intermediate.

-

Smiles Rearrangement: This is the pivotal step. The electron-deficient 4-nitrophenyl group enables a spontaneous intramolecular aromatic nucleophilic substitution, where the newly formed alkoxide attacks the ipso-carbon of the nitrophenyl ring, displacing the sulfone group. This S-to-O aryl migration forms a β-aryloxy sulfinate intermediate.[3]

-

β-Elimination: The intermediate collapses, extruding sulfur dioxide (SO₂) and a 4-nitrophenoxide anion to furnish the final alkene product. The stereochemical outcome is largely determined during the initial addition and subsequent elimination steps.[7]

Caption: Key steps in the Julia-Kocienski olefination mechanism.

Experimental Protocol: Synthesis of 4-Nitrostilbene

This protocol details the synthesis of (E)-1-nitro-4-(2-phenylethenyl)benzene (4-Nitrostilbene) from 1-(Methanesulfonylmethyl)-4-nitrobenzene and benzaldehyde.

Materials and Equipment

-

Reagents:

-

1-(Methanesulfonylmethyl)-4-nitrobenzene

-

Benzaldehyde (freshly distilled)

-

Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

Silica gel for column chromatography

-

-

Equipment:

-

Round-bottom flask (oven-dried)

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Syringes for liquid transfer

-

Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Glassware for workup and purification

-

Reaction Parameters

Table 2: Summary of Reaction Conditions

| Parameter | Recommended Value | Notes |

| Stoichiometry | ||

| Sulfone:Aldehyde:Base | 1.1 : 1.0 : 1.2 equivalents | A slight excess of sulfone and base ensures full consumption of the aldehyde. |

| Solvent | Anhydrous THF | Polar aprotic solvents like THF or DMF are standard.[7] |

| Concentration | 0.1 - 0.2 M (relative to aldehyde) | |

| Temperature | -78 °C to Room Temperature | Initial deprotonation and addition are performed at low temperature to control reactivity. |

| Reaction Time | 2 - 12 hours | Monitor by TLC for consumption of starting material. |

Step-by-Step Procedure

Caption: Experimental workflow for the Julia-Kocienski olefination.

-

Preparation: Place an oven-dried round-bottom flask containing a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: To the flask, add 1-(Methanesulfonylmethyl)-4-nitrobenzene (1.1 eq) and dissolve it in anhydrous THF (to achieve a final aldehyde concentration of ~0.1 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add KHMDS (1.2 eq, 0.5 M in toluene) dropwise to the stirred solution via syringe. A color change is often observed, indicating carbanion formation.

-

Stirring: Stir the mixture at -78 °C for 30 minutes.

-

Aldehyde Addition: Add a solution of benzaldehyde (1.0 eq) in a small amount of anhydrous THF dropwise to the reaction mixture.

-

Reaction Progression: Stir the reaction at -78 °C for 1 hour. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature. Let it stir for an additional 2-12 hours.

-

Monitoring: Monitor the reaction's progress by TLC until the starting aldehyde is consumed.

-

Quenching: Once complete, carefully quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C.

-

Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 4-nitrostilbene product.

-

Characterization: Characterize the purified product by standard analytical techniques (NMR, MS, etc.). The product is expected to be predominantly the (E)-isomer.

Factors Influencing Stereoselectivity & Yield

The E/Z selectivity of the Julia-Kocienski olefination can be tuned by the choice of reagents and conditions.[8]

-

Base and Counterion: Strong, non-nucleophilic bases with large counterions, such as KHMDS or NaHMDS, generally favor the formation of (E)-alkenes. The larger potassium or sodium cations are less coordinating than smaller ions like lithium, leading to an "open" transition state that minimizes steric interactions and favors the anti-addition intermediate, which ultimately leads to the (E)-alkene.[8]

-

Solvent: Polar aprotic solvents like THF and DMF are commonly used and typically promote high (E)-selectivity.[7]

-

Substrate Sterics: The steric bulk of both the sulfone and the aldehyde can influence the reaction rate and selectivity. Highly hindered substrates may require longer reaction times or elevated temperatures.

Safety and Handling

Self-Validating System: Adherence to these safety protocols is mandatory for the safe execution of the described reaction. Failure to comply can result in personal injury and compromised experimental integrity.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Handling of Reagents:

-

1-(Methanesulfonylmethyl)-4-nitrobenzene: Nitroaromatic compounds are toxic and should be handled with care in a well-ventilated chemical fume hood.[9][10] Avoid inhalation of dust and contact with skin and eyes.

-

KHMDS: This is a highly flammable and moisture-sensitive reagent. It can cause severe burns. All transfers must be performed under an inert atmosphere using proper syringe techniques.

-

Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled solvent or solvent from a sealed commercial system.

-

-

Reaction Conditions: The reaction should be conducted under an inert atmosphere to prevent quenching of the strong base and carbanion intermediates. The use of a -78 °C bath requires cryogenic gloves and careful handling.

-

Waste Disposal: Quench any excess base carefully before disposal. All chemical waste, including solvents and contaminated materials, must be disposed of in accordance with institutional and local regulations.[11]

References

-

Organic Reactions. (n.d.). The Julia–Kocienski Olefination. Retrieved from [Link]

-

ResearchGate. (n.d.). Julia‐Kocienski olefination of the bicyclic sulfone 214 with 4‐nitrobenzaldehyde. Retrieved from [Link]

-

Kaushik, M. (2019, July 12). Julia–Kocienski olefination: Tetrazole Sulfones to Trans (E)- alkenes [Video]. YouTube. Retrieved from [Link]

-

Chem-Station. (2015, November 4). Julia-Kocienski Olefination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]

-

ChemRxiv. (2024). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. Retrieved from [Link]

-

Chrenko, D., & Císařová, I. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. Retrieved from [Link]

-

Chrenko, D., & Císařová, I. (2024, May 13). Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Julia Olefination. Retrieved from [Link]

-

MDPI. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET. Retrieved from [Link]

-

Nornickel. (2017, June 8). SAFETY DATA SHEET - Sulphur. Retrieved from [Link]

-

Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. organicreactions.org [organicreactions.org]

- 4. researchgate.net [researchgate.net]

- 5. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Julia Olefination [organic-chemistry.org]

- 7. preprints.org [preprints.org]

- 8. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Mobile [my.chemius.net]

Application Notes & Protocols: 1-(Methanesulfonylmethyl)-4-nitrobenzene as a Versatile Building Block in Pharmaceutical Synthesis

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery, the efficiency of synthetic routes and the ability to rapidly generate diverse molecular scaffolds are paramount. 1-(Methanesulfonylmethyl)-4-nitrobenzene is a bifunctional organic building block that offers significant strategic advantages to the medicinal chemist. Its structure uniquely combines two synthetically versatile and orthogonally reactive functional groups: a methanesulfonylmethyl moiety and a nitroaromatic ring. This combination allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures from a single, readily accessible starting material.

The methylsulfone group is an increasingly important motif in medicinal chemistry, found in numerous FDA-approved drugs.[1] It is valued for its ability to act as a hydrogen bond acceptor, improve solubility and metabolic stability, and lower the basicity of adjacent nitrogen atoms.[1] The methylene bridge adjacent to the sulfone in 1-(methanesulfonylmethyl)-4-nitrobenzene is particularly valuable, as its protons are activated, facilitating a variety of carbon-carbon bond-forming reactions.

Simultaneously, the 4-nitro group serves as a masked aniline, a cornerstone functional group in pharmaceuticals. Through well-established reduction protocols, it can be converted into a primary amine, opening a gateway to amide bond formations, sulfonamide synthesis, and participation in modern cross-coupling reactions.[2][3] The nitro group's strong electron-withdrawing nature also influences the reactivity of the aromatic ring, primarily directing further electrophilic substitutions to the meta-position.[4][5]

This guide provides a comprehensive overview of the physicochemical properties, core reactivity, and detailed experimental protocols for utilizing 1-(methanesulfonylmethyl)-4-nitrobenzene as a strategic component in pharmaceutical research and development.

Physicochemical and Safety Data

A thorough understanding of a building block's properties is essential for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of 1-(Methanesulfonylmethyl)-4-nitrobenzene

| Property | Value | Source |

| IUPAC Name | 1-[(methylsulfonyl)methyl]-4-nitrobenzene | PubChem[6] |

| Synonyms | Methyl (4-nitrobenzyl) sulfone | PubChem[6] |

| CAS Number | 61081-34-3 | PubChem[6] |

| Molecular Formula | C₈H₉NO₄S | PubChem[6] |

| Molecular Weight | 215.23 g/mol | PubChem[6] |

| Appearance | Solid (form may vary) | Inferred |

| XLogP3 | 1.3 | PubChem[6] |

| Hydrogen Bond Donors | 0 | PubChem[6] |

| Hydrogen Bond Acceptors | 4 | PubChem[6] |

Table 2: GHS Hazard and Precautionary Statements (Note: Specific GHS data for 1-(methanesulfonylmethyl)-4-nitrobenzene is limited. The data below is for the closely related compound 1-(methylsulfonyl)-4-nitrobenzene and should be used as a precautionary guideline. A full risk assessment should be conducted before use.)

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | PubChem[7] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation | PubChem[7] |

| STOT SE 3 | GHS07 | Warning | H335: May cause respiratory irritation | PubChem[7] |

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are mandatory when handling this compound.

Core Reactivity and Synthetic Logic

The synthetic utility of 1-(methanesulfonylmethyl)-4-nitrobenzene stems from the distinct reactivity of its two functional moieties. A chemist can choose to manipulate one group while leaving the other intact, or devise a synthetic plan that leverages both in a specific sequence.

The Methanesulfonylmethyl Moiety: A Hub for C-C Bond Formation

The primary value of this group lies in the acidity of the methylene (-CH₂-) protons. The potent electron-withdrawing effect of the adjacent sulfonyl group (SO₂) stabilizes the conjugate base, making deprotonation with a suitable base (e.g., sodium hydride, lithium diisopropylamide) facile.

This resulting carbanion is a soft nucleophile, ideal for:

-

α-Alkylation: Reaction with alkyl halides (R-X) to introduce new carbon side chains. This is a powerful method for building complexity and exploring structure-activity relationships (SAR).

-

Julia-Kocienski Olefination: As a variant of the classic Julia olefination, sulfones like this can react with aldehydes or ketones to form alkenes, often with high E-selectivity.[8][9] This reaction is prized in natural product synthesis and complex molecule construction for its reliability and functional group tolerance.[10][11]

The Nitroaromatic Moiety: A Precursor to Key Pharmacophores

The 4-nitro group is one of the most versatile functional groups in aromatic chemistry, primarily serving as a robust precursor to the aniline moiety.

-

Reduction to Aniline: The transformation of a nitro group to a primary amine is a fundamental and highly reliable reaction in medicinal chemistry. A wide array of reagents can achieve this with high yield, offering chemoselectivity in the presence of other functional groups.[2] Common methods include:

-

Catalytic Hydrogenation: Using H₂ gas with a palladium-on-carbon (Pd/C) catalyst. This method is clean but may affect other reducible groups like alkenes.

-

Metal-Acid Systems: Classic methods like tin (Sn) or iron (Fe) in concentrated HCl are effective.[12] A milder and common alternative is stannous chloride (SnCl₂).

-

Transfer Hydrogenation: Using reagents like ammonium formate or hydrazine in the presence of a catalyst.

-

Once formed, the resulting 4-(methanesulfonylmethyl)aniline is a valuable intermediate, ready for elaboration into common pharmacophoric structures such as amides, sulfonamides, ureas, and carbamates, or for use in C-N bond-forming cross-coupling reactions.[3]

-

Electrophilic Aromatic Substitution (EAS): The nitro group is strongly deactivating and a meta-director due to its powerful electron-withdrawing resonance and inductive effects. This means that direct substitution onto the aromatic ring (e.g., halogenation, nitration) is significantly slower than on benzene and will occur at the positions meta to the nitro group (C2 and C6). Friedel-Crafts alkylation and acylation reactions are generally not feasible on nitrobenzene due to the severe deactivation of the ring.[13][14]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of 1-(methanesulfonylmethyl)-4-nitrobenzene. Researchers should adapt these procedures based on the specific requirements of their target molecules and available laboratory equipment.

Protocol 1: Synthesis of 1-(Methanesulfonylmethyl)-4-nitrobenzene

This protocol describes the S-alkylation of sodium methanesulfinate with 4-nitrobenzyl bromide. This is a standard and efficient method for preparing such sulfones.

Materials:

-

4-Nitrobenzyl bromide

-

Sodium methanesulfinate (CH₃SO₂Na)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add sodium methanesulfinate (1.2 equivalents).

-

Add anhydrous DMF to the flask to create a slurry (approx. 0.5 M concentration relative to the limiting reagent).

-

In a separate container, dissolve 4-nitrobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the solution of 4-nitrobenzyl bromide dropwise to the stirring slurry of sodium methanesulfinate at room temperature.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed.

-

Workup: Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic extracts and wash with deionized water (2x) followed by brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

-

Validation: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: α-Alkylation of 1-(Methanesulfonylmethyl)-4-nitrobenzene

This protocol details the deprotonation and subsequent alkylation of the activated methylene group.

Materials:

-

1-(Methanesulfonylmethyl)-4-nitrobenzene (1.0 equivalent)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equivalents)

-

Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equivalents)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate & Hexanes

Procedure:

-

Caution: NaH reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).

-

Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time under inert atmosphere.

-

Suspend the washed NaH in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Dissolve 1-(methanesulfonylmethyl)-4-nitrobenzene in anhydrous THF and add it dropwise to the stirring NaH suspension.

-

Allow the mixture to stir at 0 °C for 30-60 minutes. Hydrogen gas evolution should be observed.

-

Add the alkyl halide dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Validation: Characterize the α-alkylated product by NMR and mass spectrometry to confirm successful C-C bond formation.

Protocol 3: Reduction of the Nitro Group to form 4-(Methanesulfonylmethyl)aniline

This protocol uses stannous chloride dihydrate (SnCl₂·2H₂O), a common and effective reagent for nitro group reduction in the presence of other functional groups.

Materials:

-

1-(Methanesulfonylmethyl)-4-nitrobenzene (or its α-alkylated derivative) (1.0 equivalent)

-

Stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)

-

Ethanol (or Ethyl Acetate)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

Procedure:

-

Dissolve the nitroaromatic compound in ethanol or ethyl acetate in a round-bottom flask.

-

Add SnCl₂·2H₂O to the solution.

-

Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 1-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

-

Add ethyl acetate to the residue and cool the mixture in an ice bath.

-

Slowly add saturated NaHCO₃ solution with vigorous stirring until the pH of the aqueous layer is ~7-8. A thick white precipitate (tin salts) will form.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aniline.

-

Purification: If necessary, the product can be purified by column chromatography or recrystallization.

-

Validation: Confirm the formation of the aniline by NMR (disappearance of nitroaromatic protons, appearance of aniline protons and -NH₂ signal) and mass spectrometry (correct molecular ion).

References

-

Ma, C. (2008). 1-Methylsulfonyl-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2299. [Link]

-

PubChem. (n.d.). 1-(Methylsulfonyl)-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Ali, S., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(1), 137-142. [Link]

-

Ali, S., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

- Google Patents. (n.d.). Process for preparing sodium-m-nitrobenzenesulfonate. Google Patents.

-

PubChem. (n.d.). 1-(Methanesulfonylmethyl)-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. Retrieved from [Link]

-

Clark, J. (2023). Nitration of Benzene and Methylbenzene. Chemistry LibreTexts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Retrieved from [Link]

-

de Oliveira, C. S. A., et al. (2021). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Molecules, 26(11), 3328. [Link]

-

YouTube. (2023). Alkylation of Nitrobenzene. YouTube. Retrieved from [Link]

-

Preprints.org. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. Retrieved from [Link]

-

Chemguide. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. Retrieved from [Link]

-

Ramirez-Prada, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(12), 3695. [Link]

-

Abdel-Razek, A. S., et al. (2022). Pharmacological and Predicted Activities of Natural Azo Compounds. Pharmaceuticals, 15(11), 1335. [Link]

-

Chemistry Stack Exchange. (2019). Nitrobenzene - Aromatic Substitution Reactions. Chemistry Stack Exchange. Retrieved from [Link]

-

YouTube. (2019). 20.1 Reduction of nitrobenzene (HL). YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

-

US EPA. (n.d.). Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene. US EPA. Retrieved from [Link]

-

Merchant Research & Consulting, Ltd. (2023). Nitrobenzene Market: Applications & Current Trends. Merchant Research & Consulting, Ltd.. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Julia–Kocienski Olefination. Organic Reactions. Retrieved from [Link]

-

Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Retrieved from [Link]

-

ChemRxiv. (2024). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. Retrieved from [Link]

-

Cernak, T., et al. (2016). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 21(10), 1390. [Link]

-

PubChem. (n.d.). Nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 1-(Methanesulfonylmethyl)-4-nitrobenzene | C8H9NO4S | CID 287370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(Methylsulfonyl)-4-nitrobenzene | C7H7NO4S | CID 258434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 9. preprints.org [preprints.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. organicreactions.org [organicreactions.org]

- 12. m.youtube.com [m.youtube.com]

- 13. echemi.com [echemi.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes and Protocols for the Quantification of 1-(Methanesulfonylmethyl)-4-nitrobenzene

Introduction: The Analytical Imperative for 1-(Methanesulfonylmethyl)-4-nitrobenzene

1-(Methanesulfonylmethyl)-4-nitrobenzene is an organic compound characterized by a nitrobenzene core substituted with a methanesulfonylmethyl group.[1] Its chemical structure suggests its potential role as an intermediate or a potential impurity in the synthesis of active pharmaceutical ingredients (APIs).[2][3] In the context of drug development and manufacturing, the precise quantification of such molecules is paramount. Regulatory bodies mandate strict control over impurities in pharmaceutical products to ensure their safety and efficacy.[4][5] Therefore, robust and validated analytical methods are essential for monitoring the levels of 1-(Methanesulfonylmethyl)-4-nitrobenzene in drug substances and products.

This document provides detailed application notes and protocols for the quantification of 1-(Methanesulfonylmethyl)-4-nitrobenzene using three common analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. Each protocol is designed to be a self-validating system, grounded in established scientific principles and regulatory expectations.[6][7]

Chemical and Physical Properties of 1-(Methanesulfonylmethyl)-4-nitrobenzene:

| Property | Value | Source |

| Molecular Formula | C8H9NO4S | [1] |

| Molecular Weight | 215.23 g/mol | [1] |

| Appearance | Pale yellow crystals (typical for nitroaromatic compounds) | [3] |

| Melting Point | 136-138°C | [8][9] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and acetone. | [10][11] |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Applicability: High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity. For 1-(Methanesulfonylmethyl)-4-nitrobenzene, a reversed-phase HPLC method is ideal. The compound, being moderately polar, will have a good affinity for a non-polar stationary phase (like C18) and can be effectively eluted with a polar mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile or methanol). The presence of the nitrobenzene chromophore allows for sensitive detection using a UV detector.[12][13] This method is highly suitable for quantifying the analyte in complex matrices such as drug formulations or during reaction monitoring.

Experimental Protocol for HPLC-UV Analysis

1.1. Equipment and Reagents:

-

HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

-

Chromatographic Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a robust starting point.

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

1-(Methanesulfonylmethyl)-4-nitrobenzene reference standard

-

-

Standard and Sample Preparation:

-

Solvent (Diluent): A mixture of Acetonitrile and Water (50:50, v/v) is a suitable starting diluent.

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 100 mL of the diluent.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

-

Sample Solution: The preparation will be matrix-dependent. For a drug product, it may involve dissolving a known weight of the powdered tablets or capsule contents in the diluent, followed by sonication, filtration (using a 0.45 µm syringe filter), and dilution to bring the expected analyte concentration within the calibration range.[14]

-

1.2. Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Mobile Phase | A: WaterB: Acetonitrile | Acetonitrile generally provides better peak shape and lower backpressure than methanol. |

| Gradient Elution | 0-15 min: 30-70% B15-17 min: 70-30% B17-20 min: 30% B (re-equilibration) | A gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any more non-polar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |

| Column Temperature | 30 °C | Maintaining a constant temperature improves the reproducibility of retention times. |

| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sensitivity needs. |

| Detection Wavelength | ~260-270 nm | Nitroaromatic compounds typically have a strong UV absorbance in this region. The optimal wavelength should be determined by running a UV scan of the analyte. |

1.3. Data Analysis and Quantification:

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

-

Perform a linear regression analysis on the calibration curve. A correlation coefficient (R²) of ≥ 0.999 is desirable.[15]

-

Quantify the amount of 1-(Methanesulfonylmethyl)-4-nitrobenzene in the sample solutions by interpolating their peak areas from the calibration curve.

1.4. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6] Key validation parameters include:

-

Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a placebo or blank sample.

-

Linearity: Assessed over the intended concentration range.

-

Accuracy: Determined by spike recovery experiments at multiple concentration levels.

-

Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Caption: Workflow for the quantification of 1-(Methanesulfonylmethyl)-4-nitrobenzene by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Applicability: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds. Given its predicted boiling point of around 402°C, 1-(Methanesulfonylmethyl)-4-nitrobenzene should be amenable to GC analysis.[8][9] The key advantage of GC-MS is its high specificity, as it provides mass spectral information that can confirm the identity of the analyte, making it an excellent confirmatory method.[16] This is especially useful for impurity profiling where unambiguous identification is critical.[15][17]

Experimental Protocol for GC-MS Analysis

2.1. Equipment and Reagents:

-

GC-MS System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.

-

Chromatographic Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a good choice for separating aromatic compounds. A 30 m x 0.25 mm ID x 0.25 µm film thickness column is standard.

-

Reagents:

-

Ethyl acetate or Dichloromethane (GC grade)

-

Helium (carrier gas, 99.999% purity)

-

1-(Methanesulfonylmethyl)-4-nitrobenzene reference standard

-

-

Standard and Sample Preparation:

-

Solvent: Ethyl acetate.

-

Standard Stock Solution (e.g., 100 µg/mL): Prepare as described for HPLC, but using ethyl acetate as the solvent.

-

Working Standard Solutions: Prepare a series of dilutions in ethyl acetate (e.g., 0.05 - 5 µg/mL).

-

Sample Solution: Sample preparation may require extraction. For instance, a sample could be dissolved in an aqueous buffer, followed by liquid-liquid extraction (LLE) into ethyl acetate. The organic layer is then collected, potentially dried over anhydrous sodium sulfate, and analyzed.

-

2.2. GC-MS Conditions:

| Parameter | Recommended Setting | Rationale |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) | Splitless mode enhances sensitivity for low-level impurities. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good chromatographic efficiency. |

| Oven Temperature Program | Initial: 100 °C (hold 1 min)Ramp: 15 °C/min to 280 °CHold: 5 min | A temperature program is essential to ensure the analyte is eluted with a good peak shape and to separate it from other components. |

| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |

| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns for library matching. |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) and Full Scan | Full scan is used for initial identification. SIM mode, monitoring characteristic ions (e.g., the molecular ion and key fragments), provides higher sensitivity and selectivity for quantification.[15] |

2.3. Data Analysis and Quantification:

-

In full scan mode, confirm the identity of the analyte by comparing its mass spectrum with that of the reference standard.

-

For quantification, use SIM mode. Identify a stable and abundant ion for quantification (quantifier ion) and one or two other ions for confirmation (qualifier ions).

-

Construct a calibration curve using the peak area of the quantifier ion versus the concentration of the standards.

-

Calculate the analyte concentration in the samples based on this curve.

Caption: Workflow for the quantification of 1-(Methanesulfonylmethyl)-4-nitrobenzene by GC-MS.

UV-Vis Spectrophotometry

Principle and Applicability: UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum.[18][19] Due to its nitroaromatic structure, 1-(Methanesulfonylmethyl)-4-nitrobenzene will exhibit strong UV absorbance.[20] This method is best suited for the analysis of the pure substance or for samples in a simple matrix where interfering substances that absorb at the same wavelength are absent.[21] It can be an effective tool for in-process controls or for the assay of the bulk substance.

Experimental Protocol for UV-Vis Spectrophotometry

3.1. Equipment and Reagents:

-

UV-Vis Spectrophotometer: A double-beam spectrophotometer is preferred for stability.

-

Matched Quartz Cuvettes: With a 1 cm path length.

-

Reagents:

-

Methanol (spectroscopic grade)

-

1-(Methanesulfonylmethyl)-4-nitrobenzene reference standard

-

-

Standard and Sample Preparation:

-

Solvent: Methanol.

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 2 - 20 µg/mL.[22]

-

Sample Solution: Accurately weigh the sample, dissolve it in methanol, and dilute to achieve an absorbance value within the linear range of the calibration curve (typically 0.2 - 0.8 AU).

-

3.2. Spectrophotometric Analysis:

-

Wavelength Selection (λmax): Scan the UV spectrum of a standard solution (e.g., 10 µg/mL) from 400 nm to 200 nm against a methanol blank. The wavelength of maximum absorbance (λmax) should be identified and used for all subsequent measurements.

-

Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration.

-

Sample Measurement: Measure the absorbance of the sample solution at the λmax.

3.3. Data Analysis and Quantification:

-

Perform a linear regression on the calibration curve. The Beer-Lambert law states a linear relationship between absorbance and concentration.

-

Calculate the concentration of the analyte in the sample solution using the regression equation:

-

Concentration = (Absorbance - y-intercept) / slope

-

-

Adjust for any dilution factors to determine the concentration in the original sample.

Caption: Workflow for the quantification of 1-(Methanesulfonylmethyl)-4-nitrobenzene by UV-Vis Spectrophotometry.

Summary of Method Performance Characteristics

The following table provides a comparative summary of the expected performance of the three analytical methods described. The actual values must be determined experimentally during method validation.

| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |

| Specificity | High (based on retention time) | Very High (based on retention time and mass spectrum) | Low (susceptible to interferences) |

| Sensitivity (LOQ) | Low µg/mL to ng/mL | Low ng/mL to pg/mL (in SIM mode) | µg/mL range |

| Linearity (R²) | Typically > 0.999 | Typically > 0.999 | Typically > 0.998 |

| Precision (%RSD) | < 2% | < 5% | < 2% |

| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 98 - 102% |

| Primary Application | Routine QC, stability testing, impurity profiling | Confirmatory analysis, trace-level impurity identification | Assay of bulk drug, simple formulations, in-process controls |

Conclusion

The quantification of 1-(Methanesulfonylmethyl)-4-nitrobenzene is a critical task in pharmaceutical quality control. This guide has provided detailed protocols for three robust analytical methods: HPLC-UV, GC-MS, and UV-Vis Spectrophotometry. The HPLC-UV method offers a balance of specificity, sensitivity, and ruggedness, making it ideal for routine quality control. The GC-MS method provides the highest level of specificity and is invaluable for confirmatory testing and trace-level analysis. The UV-Vis spectrophotometric method, while less specific, is a rapid and cost-effective option for the analysis of simpler samples. The selection of the most appropriate method should be based on a thorough evaluation of the analytical needs, sample matrix, and regulatory requirements. All methods must be properly validated to ensure they are fit for their intended purpose.[4][6][23]

References

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.

-

Zhang, D., et al. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 258434, 1-(Methylsulfonyl)-4-nitrobenzene. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 287370, 1-(Methanesulfonylmethyl)-4-nitrobenzene. PubChem. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

-

Shimadzu. (n.d.). Determination of Nitrobenzene Compounds in Nifedipine by GCMS. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... Retrieved from [Link]

-

DergiPark. (2022). QSAR Studies on Nitrobenzene Derivatives using Hyperpolarizability and Conductor-like Screening Model as Molecular Descriptors. Retrieved from [Link]

-

American Laboratory. (2009). Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. Retrieved from [Link]

-

ResearchGate. (2025). Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review. Retrieved from [Link]

-

Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of nitrobenzene and its derivatives. Retrieved from [Link]

-

Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved from [Link]

-

ResearchGate. (2020). Which standard method can be used for quantification of nitrobenzene in aqueous phase?. Retrieved from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Retrieved from [Link]

-

Tishk International University. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). Retrieved from [Link]

-

Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

-

Analytical Methods. (n.d.). Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2023). Swertiamarin Quantitative Analysis Using UV Spectrophotometry: A Rapid And Cost-Effective Method. Retrieved from [Link]

- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.

-

NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

-

IJRAR. (n.d.). UV Spectrophotometric Method Development and Validation for Estimation of Nitrofurantoin in Bulk and Tablet Dosage Form. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene. Retrieved from [Link]

-

ChemBK. (n.d.). 1-Methyl-4-nitrobenzene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. Retrieved from [Link]

-

Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

Sources

- 1. 1-(Methanesulfonylmethyl)-4-nitrobenzene | C8H9NO4S | CID 287370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 5. cormica.com [cormica.com]

- 6. fda.gov [fda.gov]

- 7. demarcheiso17025.com [demarcheiso17025.com]

- 8. 1-(METHYLSULFONYL)-4-NITROBENZENE | 2976-30-9 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 11. chembk.com [chembk.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. americanlaboratory.com [americanlaboratory.com]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. shimadzu.com [shimadzu.com]

- 16. researchgate.net [researchgate.net]

- 17. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnrjournal.com [pnrjournal.com]

- 19. technologynetworks.com [technologynetworks.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. ijrar.org [ijrar.org]

- 23. sps.nhs.uk [sps.nhs.uk]

A Robust HPLC Method for the Analysis of 1-(Methanesulfonylmethyl)-4-nitrobenzene: Development, Protocol, and Validation

Abstract

This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(Methanesulfonylmethyl)-4-nitrobenzene. This document provides a detailed, step-by-step protocol, from the initial evaluation of the analyte's physicochemical properties to the final method validation according to the International Council for Harmonisation (ICH) guidelines. The causality behind critical experimental choices, such as column chemistry, mobile phase composition, and detection parameters, is explained to provide researchers with a foundational understanding for adapting this method to their specific needs. The final validated method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and research applications in pharmaceutical and chemical development.

Introduction and Analyte Characterization

1-(Methanesulfonylmethyl)-4-nitrobenzene is a compound of interest in organic synthesis, often serving as an intermediate or a reference compound in the development of new chemical entities. The presence of a nitrobenzene chromophore and a polar sulfonyl group presents specific challenges and opportunities for chromatographic analysis. A precise and accurate analytical method is paramount for monitoring reaction kinetics, assessing purity, and ensuring the quality of starting materials and final products.

The development of a successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choice of chromatographic mode, stationary phase, and mobile phase conditions.

| Property | Value | Source & Rationale |

| Molecular Formula | C₈H₉NO₄S | PubChem CID: 287370[1] |

| Molecular Weight | 215.23 g/mol | PubChem CID: 287370[1] |

| Structure | CS(=O)(=O)CC1=CC=C(C=C1)[O-] | PubChem CID: 287370[1] |

| XLogP3 | 1.3 | PubChem CID: 287370[1] |

| Topological Polar Surface Area (TPSA) | 88.3 Ų | PubChem CID: 4, 1] |

| UV Absorbance | Strong UV chromophore due to the nitroaromatic ring. | The nitrobenzene moiety is known to absorb strongly in the UV range, typically between 260-280 nm. |

| Acidity/Basicity (pKa) | Neutral | The molecule lacks strongly ionizable functional groups within the typical HPLC operating pH range of 2-8. |

The XLogP3 value of 1.3 indicates moderate hydrophobicity, making Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical approach. The significant TPSA suggests that the compound possesses sufficient polarity to interact well with the polar mobile phase, ensuring good retention and selectivity on a non-polar stationary phase.

Materials and Methods

Reagents and Standards

-

1-(Methanesulfonylmethyl)-4-nitrobenzene Reference Standard: Purity >99.0%

-

Acetonitrile (ACN): HPLC grade or higher

-

Methanol (MeOH): HPLC grade or higher

-

Water: Deionized (DI) water, filtered through a 0.22 µm filter, or HPLC grade.

-

Formic Acid (FA): ACS grade or higher

-

Phosphoric Acid (H₃PO₄): ACS grade or higher

Equipment and Software

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with:

-

Quaternary Pump

-

Autosampler

-

Thermostatted Column Compartment

-

Photodiode Array (PDA) or UV-Vis Detector

-

-

Analytical Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm particle size (or equivalent)

-

Data Acquisition Software: Empower™ 3, Chromeleon™, or equivalent Chromatography Data System (CDS)

-

Analytical Balance: Capable of weighing to 0.01 mg

-

pH Meter

-

Volumetric flasks, pipettes, and autosampler vials

HPLC Method Development: A Rationale-Driven Approach

The objective is to develop a method that provides a sharp, symmetrical, and well-resolved peak for 1-(Methanesulfonylmethyl)-4-nitrobenzene, free from interference, within a practical runtime.

Initial Parameter Selection (The "Why")

-

Chromatographic Mode: As established from the analyte's XLogP3 value, Reversed-Phase HPLC was selected. This mode separates molecules based on their hydrophobicity, which is a primary characteristic of the target analyte.[2]

-

Stationary Phase: A C18 column was chosen as the primary screening column. C18 phases are the most widely used and robust stationary phases in RP-HPLC, offering excellent hydrophobic retention for a broad range of molecules.

-

Mobile Phase:

-